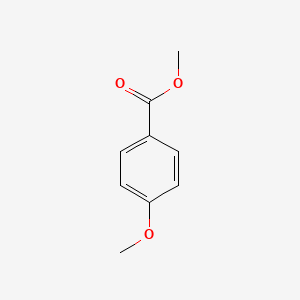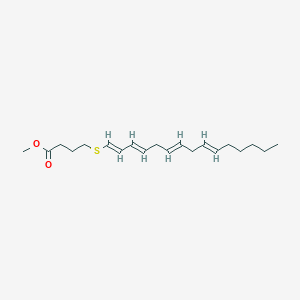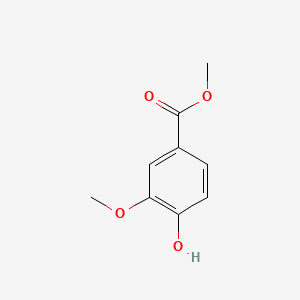
Vanilato de metilo
Descripción general
Descripción
Methyl vanillate, also known as methyl 4-hydroxy-3-methoxybenzoate, is an organic compound belonging to the class of benzoate esters. It is the methyl ester of vanillic acid and is characterized by its pleasant vanilla-like aroma. This compound is commonly found in vanilla beans and is used in various applications, including flavoring agents and pharmaceuticals .
Aplicaciones Científicas De Investigación
Methyl vanillate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
In Vivo
Methyl vanillate has been studied in animal models for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
In Vitro
Methyl vanillate has also been studied in vitro for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Mecanismo De Acción
Methyl vanillate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Bone Mass Increase: It stimulates the differentiation of osteoblasts, leading to increased bone formation.
Actividad Biológica
Methyl vanillate has been shown to possess a wide range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Biochemical and Physiological Effects
Methyl vanillate has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl vanillate has a number of advantages and limitations when used in laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive choice for laboratory experiments. Additionally, it has a wide range of biological activities, making it a useful tool for research. However, it is not water soluble and must be dissolved in organic solvents, which can be dangerous and require special handling.
Direcciones Futuras
Methyl vanillate has a wide range of potential applications in the medical and pharmaceutical fields. Future research should focus on exploring its potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and other diseases. Additionally, further research should focus on exploring the mechanism of action of Methyl vanillate and its potential interactions with other compounds. Finally, future research should focus on exploring the potential side effects of Methyl vanillate and its potential interactions with other compounds.
Safety and Hazards
Methyl vanillate should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Methyl vanillate is involved in several biochemical reactions, primarily due to its role as an antioxidant. It interacts with various enzymes and proteins, including those involved in the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. Methyl vanillate has been shown to activate this pathway, leading to increased expression and nuclear translocation of β-catenin in osteoblast cells . Additionally, it enhances alkaline phosphatase activity in a dose-dependent manner . These interactions highlight the compound’s potential in promoting bone health and regeneration.
Cellular Effects
Methyl vanillate exerts various effects on different cell types and cellular processes. In ovarian cancer cells, it inhibits proliferation, migration, and epithelial-mesenchymal transition through the ZEB2/Snail signaling pathway . This inhibition is dose-dependent and is not observed in normal ovarian surface epithelial cells at low concentrations . Methyl vanillate also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of Methyl vanillate involves its interaction with specific biomolecules and enzymes. It binds to and activates the Wnt/β-catenin pathway, leading to increased β-catenin expression and nuclear translocation . This activation promotes osteoblast differentiation and bone formation. Additionally, Methyl vanillate inhibits the ZEB2/Snail signaling pathway in ovarian cancer cells, reducing their proliferation and migration . These molecular interactions underscore the compound’s potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl vanillate change over time. The compound has been shown to be stable under various conditions, maintaining its antioxidant properties . Long-term studies indicate that Methyl vanillate can sustain its effects on cellular function, including its role in inhibiting cancer cell proliferation and promoting bone health
Dosage Effects in Animal Models
The effects of Methyl vanillate vary with different dosages in animal models. At low doses, it has been shown to inhibit cancer cell proliferation without affecting normal cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models are crucial for understanding the compound’s safety and efficacy at various dosages.
Metabolic Pathways
Methyl vanillate is involved in several metabolic pathways, including those related to its antioxidant properties. It interacts with enzymes such as β-catenin and alkaline phosphatase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in promoting bone health and inhibiting cancer cell proliferation. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving Methyl vanillate.
Transport and Distribution
Within cells and tissues, Methyl vanillate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments These interactions are essential for its biological activity and therapeutic potential
Subcellular Localization
Methyl vanillate’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its interaction with biomolecules and enzymes, influencing its therapeutic effects. Understanding the subcellular localization of Methyl vanillate is vital for developing targeted therapies and optimizing its efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl vanillate can be synthesized through the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, methyl vanillate is produced by the esterification of vanillic acid derived from lignin, a byproduct of the paper industry. The process involves the use of methanol and an acid catalyst, followed by purification steps to obtain the final product .
Types of Reactions:
Oxidation: Methyl vanillate can undergo oxidation reactions to form vanillic acid.
Reduction: Reduction of methyl vanillate can yield vanillyl alcohol.
Substitution: Methyl vanillate can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Comparación Con Compuestos Similares
Methyl vanillate is similar to other benzoate esters and phenolic compounds. Some of the similar compounds include:
Vanillin: The primary component of vanilla extract, used as a flavoring agent.
Vanillic Acid: The parent compound of methyl vanillate, used in the synthesis of various organic compounds.
Vanillyl Alcohol: A reduction product of methyl vanillate, used in the synthesis of fragrances and flavoring agents.
Uniqueness: Methyl vanillate is unique due to its combination of pleasant aroma and potential therapeutic properties. Its ability to act as an antioxidant and anti-inflammatory agent, along with its role in increasing bone mass, sets it apart from other similar compounds .
Propiedades
IUPAC Name |
methyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWTXUYLKBHMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074345 | |
| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3943-74-6 | |
| Record name | Methyl vanillate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl vanillate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl vanillate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08711 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl vanillate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl vanillate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL VANILLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl vanillate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




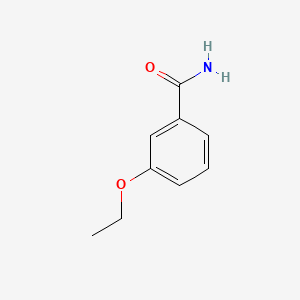


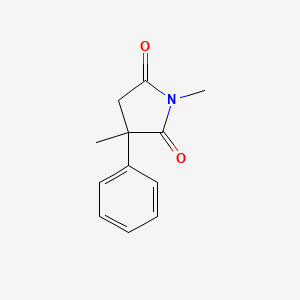
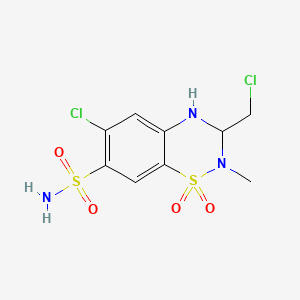
![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)
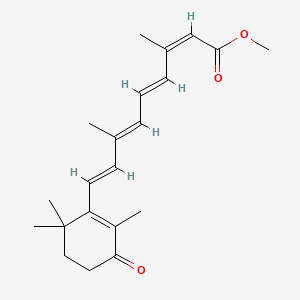
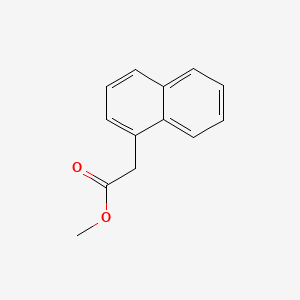
![(4aR,6R,7R,8R,8aR)-7,8-dihydroxy-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid](/img/structure/B1676426.png)
